molecular formula C17H30N2O4 B5025235 1-Butan-2-yl-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid

1-Butan-2-yl-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid

Cat. No.: B5025235
M. Wt: 326.4 g/mol
InChI Key: RNXGRJABGQXRQA-UHFFFAOYSA-N
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Description

1-Butan-2-yl-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid is a complex organic compound that combines a piperazine derivative with oxalic acid

Properties

IUPAC Name

1-butan-2-yl-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2.C2H2O4/c1-3-14(2)17-11-9-16(10-12-17)13-15-7-5-4-6-8-15;3-1(4)2(5)6/h4-5,14-15H,3,6-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXGRJABGQXRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2CCC=CC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Butan-2-yl-4-(cyclohex-3-en-1-ylmethyl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the cyclohex-3-en-1-ylmethyl group. The final step involves the formation of the oxalic acid salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Butan-2-yl-4-(cyclohex-3-en-1-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-4-(cyclohex-3-en-1-ylmethyl)piperazine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and cyclohexenylmethyl-substituted molecules. Compared to these compounds, 1-Butan-2-yl-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid is unique due to its specific structural features and the presence of the oxalic acid moiety. This uniqueness may confer distinct chemical and biological properties.

References

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